![molecular formula C18H11NO4S B3004267 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate CAS No. 97004-81-4](/img/structure/B3004267.png)
3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
The compound “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate” is a derivative of benzothiazole and coumarin . Benzothiazole derivatives are known for their strong fluorescence and luminescence properties, and they have been extensively studied in the field of organic light-emitting diodes due to their unique electro-optical properties . Coumarin derivatives, on the other hand, are known for their photobiological properties and are often used as photosensitizers in medicine .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The nucleophilic reagent attacks the higher substituted carbon atom to form the more stable carbocation intermediate .Molecular Structure Analysis
The molecule of the title compound is almost planar, with an interplanar angle of 3.01 (3) between the benzothiazole and chromene ring systems . A short intramolecular S O C contact of 2.727 (2) A ̊ is observed .Chemical Reactions Analysis
The compound exhibits a melting point of 2010C . The IR spectrum shows peaks at 1068.9 cm-1 (C=S, stretching), 1470 cm-1 (CH3, bend), 1587.13 cm-1 (Ar C=C, stretching), 1601.62 cm-1 (C=N, stretching), 1676.42 cm-1 (C=O, stretching), 2928 cm-1 (C–H, stretching), 3084.36 cm-1 (Ar C-H, stretching), 3289.11, 3179.78 cm-1 (NH, stretching) .Physical And Chemical Properties Analysis
The compound is colorless to white to yellow liquid or semi-solid or solid . The 1H NMR spectrum displays signals at 7.43-8.21 ppm (m, 8H, Ar-H), 9.76 ppm (s, 1H, NHC=O, D2O exchangeable), 12.91 ppm (bs, 1H, NHC=S, D2O exchangeable), 2.46 ppm (s, 3H, CH3) .Scientific Research Applications
- Background : The benzothiazole nucleus is a crucial scaffold for drug development, with reported biological activities including antibacterial properties .
- Research : Scientists have synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents. These compounds were screened in vitro against Gram-positive and Gram-negative bacteria. Rigorous quantitative structure–activity relationship (QSAR) modeling revealed key structural and substituent effects contributing to their antimicrobial activity .
- Key Findings : Compounds 12b, 12e, 12f, 12o, and 12p demonstrated potent antibacterial effects .
- Background : Quinazoline derivatives, including benzothiazole-based compounds, exhibit a broad spectrum of pharmaceutical activities, including antitumor and anticancer effects .
- Research : The quinazoline-4(3H)-one ring system has therapeutic potential as an anti-invasive agent against solid tumors and metastatic bone disease. Some quinazoline derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. Notably, trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors .
- Key Insights : The benzothiazole nucleus contributes to the pharmacodynamic versatility of these compounds, making them promising candidates for further study .
- Background : Novel derivatives of benzothiazole have been investigated for their cytotoxic effects .
- Research : Compounds 8d, 8i, and 8l exhibited significant cytotoxic activity against MDA-MB-231 and MCF-7 cancer cells. Their IC50 values were comparable to or better than the reference drug Erlotinib .
- Significance : These findings highlight the potential of benzothiazole derivatives as cytotoxic agents in cancer therapy .
- Research : A specific compound (designated as “3”) containing the benzothiazole moiety demonstrated inhibition of RAF-MEK cascading. Molecular docking studies suggested that pocket occupation and hydrophobicity contribute to its activity .
- Implications : Benzothiazole-based compounds may serve as promising candidates for targeted cancer therapies .
- Research : Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules were evaluated in vitro and in vivo, with inhibitory concentrations compared to standard reference drugs .
- Relevance : Benzothiazole derivatives hold potential for combating tuberculosis infections .
Antibacterial Activity
Antitumor and Anticancer Potential
Cytotoxic Activity
RAF-MEK Signaling Inhibition
Anti-Tubercular Activity
Other Biological Activities
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to play a pivotal role in the design and development of antiviral drugs . They are also synthesized as potential antibacterial agents .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, contributing to their broad spectrum of pharmaceutical activity .
Result of Action
Benzothiazole derivatives have been reported to manifest profound antimicrobial activity .
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c1-10(20)22-12-7-6-11-8-13(18(21)23-15(11)9-12)17-19-14-4-2-3-5-16(14)24-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHZSJKERJATQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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